molecular formula C8H8ClNO3 B8718646 Methyl N-(3-chloro-4-hydroxyphenyl)carbamate CAS No. 54840-08-3

Methyl N-(3-chloro-4-hydroxyphenyl)carbamate

Cat. No. B8718646
CAS RN: 54840-08-3
M. Wt: 201.61 g/mol
InChI Key: RDYWPHRUXXOABY-UHFFFAOYSA-N
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Patent
US03933470

Procedure details

Powdered 4-amino-2-chlorophenol (210 grams, 1.46 moles) is added to a dry ethylacetate solution (2100 ml.) of phosgene (210 grams, 2.05 moles) and the mixture is stirred at 0°C. to 10°C. Slowly the reaction mixture is raised to reflux temperature after 1 hour. Further phosgene (20 grams) is passed through the solution during a one-half hour period, then the mixture is heated under reflux during another 30 minute period, cooled to 40°C., and rapidly filtered. The filtrate is evaporated under reduced pressure to a volume of 900 ml. An infrared spectrum of this oil has a peak at 2260 cm.-1 (N=C=O). The isocyanate solution is added to methanol (1.8 liters) with stirring, and the reaction is brought to reflux for 16 hours, then set aside at 20°C. for 48 hours. Evaporation of the reaction mixture affords a viscous oil. Addition of benzene (2 × 300 ml.) followed by evaporation causes the oil to solidify. The crude solid is vacuum dried, melting point 96°C. to 98°C., 250.5 grams (86%). Crystallization of a 5 gram sample from benzene (trace n-hexane) affords crystals, melting point 104°C. to 105°C., 2.76 grams (47%).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
2100 mL
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[CH2:10]([O:12][C:13](=[O:15])C)C.C(Cl)(Cl)=O>C1C=CC=CC=1>[Cl:9][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[OH:8])[NH:1][C:13](=[O:15])[O:12][CH3:10]

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
2100 mL
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
210 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0°C. to 10°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Slowly the reaction mixture is raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature after 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux during another 30 minute period
Duration
30 min
FILTRATION
Type
FILTRATION
Details
rapidly filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure to a volume of 900 ml
ADDITION
Type
ADDITION
Details
The isocyanate solution is added to methanol (1.8 liters)
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
affords a viscous oil
CUSTOM
Type
CUSTOM
Details
followed by evaporation
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization of a 5 gram sample from benzene (trace n-hexane)
CUSTOM
Type
CUSTOM
Details
affords crystals, melting point 104°C. to 105°C., 2.76 grams (47%)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC=1C=C(NC(OC)=O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.